molecular formula C16H31N B12554986 2-Dodecanamine, N-methyl-N-2-propynyl- CAS No. 143347-07-3

2-Dodecanamine, N-methyl-N-2-propynyl-

Cat. No.: B12554986
CAS No.: 143347-07-3
M. Wt: 237.42 g/mol
InChI Key: VAFDRBJZVFFWNL-UHFFFAOYSA-N
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Description

2-Dodecanamine, N-methyl-N-2-propynyl- is an organic compound with the molecular formula C16H31N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecanamine, N-methyl-N-2-propynyl- typically involves the alkylation of dodecanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-Dodecanamine, N-methyl-N-2-propynyl- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Dodecanamine, N-methyl-N-2-propynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds like alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of alkylated or arylated amines.

Scientific Research Applications

2-Dodecanamine, N-methyl-N-2-propynyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Dodecanamine, N-methyl-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanamine, N,N-dimethyl-: This compound has a similar structure but with two methyl groups attached to the nitrogen atom instead of one methyl and one propynyl group.

    N-Methyl-N-(2-propyn-1-yl)-2-dodecanamine: This is another closely related compound with slight variations in the alkyl chain length and substitution pattern.

Uniqueness

2-Dodecanamine, N-methyl-N-2-propynyl- is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

143347-07-3

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

N-methyl-N-prop-2-ynyldodecan-2-amine

InChI

InChI=1S/C16H31N/c1-5-7-8-9-10-11-12-13-14-16(3)17(4)15-6-2/h2,16H,5,7-15H2,1,3-4H3

InChI Key

VAFDRBJZVFFWNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)N(C)CC#C

Origin of Product

United States

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